

GAS6-AXL Pathway: Core Components & Activation

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Bemcentinib

CAS No.: 1037624-75-1

Cat. No.: S548352

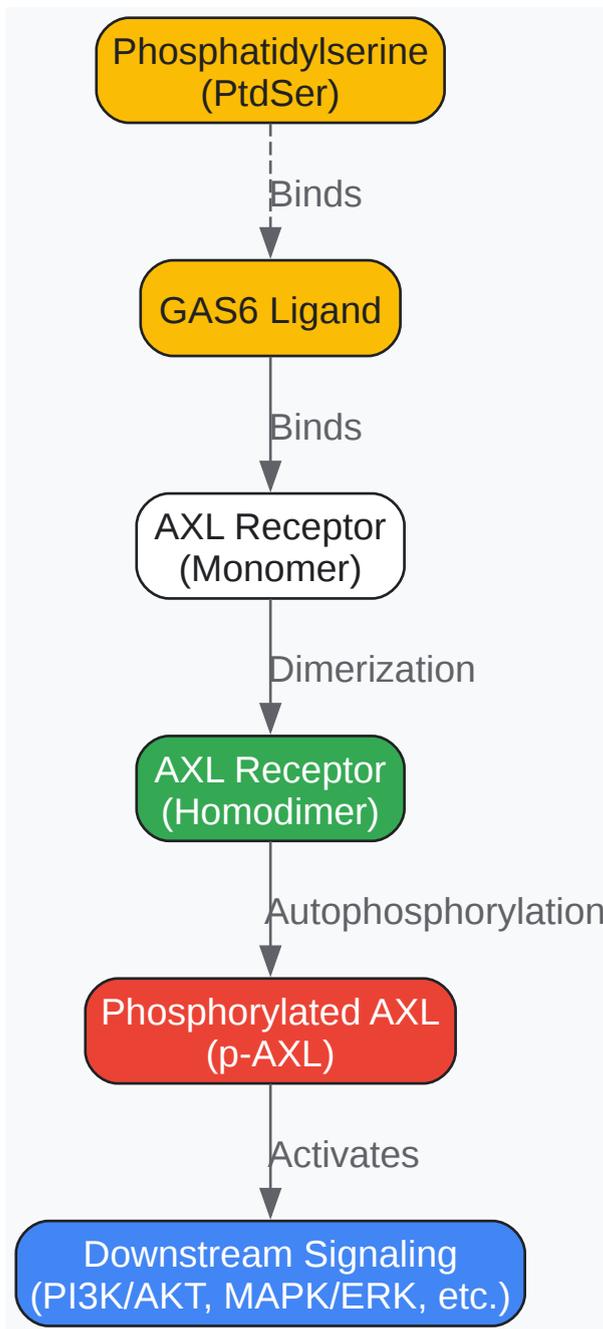
Get Quote

The GAS6-AXL pathway is a key receptor tyrosine kinase (RTK) signaling axis critically involved in oncogenesis. The table below summarizes its core molecular components.

Component	Type	Key Features	Role in Signaling
AXL Receptor	Receptor Tyrosine Kinase (RTK), TAM family member	140 kDa transmembrane protein; Extracellular: 2 Ig-like domains, 2 FNIII domains; Intracellular: Tyrosine kinase domain with key phosphorylation sites (e.g., Tyr698, Tyr702, Tyr779, Tyr821) [1] [2] [3].	Ligand binding induces dimerization, autophosphorylation, and initiation of downstream signaling [1].
GAS6 Ligand	Vitamin K-dependent secretory protein	Highest affinity for AXL vs. other TAM receptors; Binds phosphatidylserine (PtdSer) on cell membranes to form a bridge for AXL activation [1] [4].	Primary activator of AXL. Binding is a 1:1 ratio, leading to receptor dimerization [1].

Component	Type	Key Features	Role in Signaling
Key Phosphorylation Sites	Intracellular Tyrosine Residues	N-terminal: Tyr698, Tyr702, Tyr703; C-terminal: Tyr779, Tyr821, Tyr866 [2] [3].	Autophosphorylation creates docking sites for adaptor proteins (e.g., GRB2, p85 PI3K) to relay signals [3].

The core process of pathway activation is initiated when the GAS6 ligand binds to the extracellular Ig-like domains of AXL, often in a complex with phosphatidylserine. This binding induces AXL dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain [1].

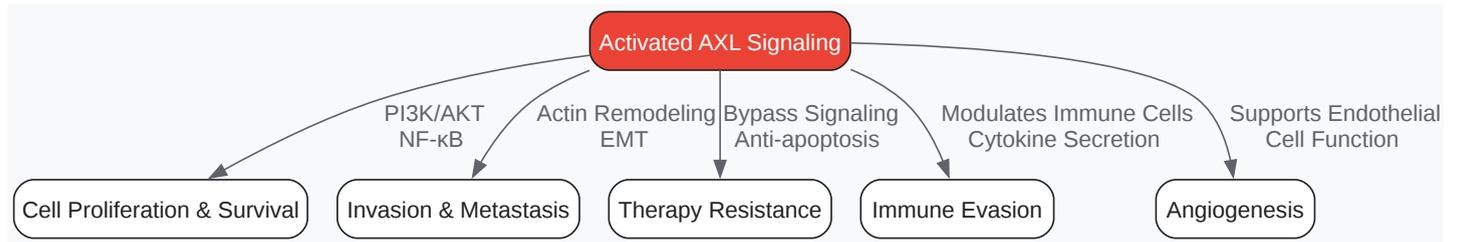


[Click to download full resolution via product page](#)

Figure 1: The canonical GAS6-dependent activation of the AXL receptor. GAS6 often forms a complex with phosphatidylserine on the cell membrane, which facilitates AXL dimerization and autophosphorylation, leading to downstream signal transduction [1].

Biological Functions in Cancer Progression

AXL signaling drives multiple pro-tumorigenic processes. The diagram below illustrates how its activation contributes to cancer hallmarks.



[Click to download full resolution via product page](#)

Figure 2: Key oncogenic processes driven by AXL signaling. Activated AXL promotes tumor growth and aggressiveness through multiple interconnected biological functions [1] [4] [3].

Therapeutic Targeting Strategies

Given its role in cancer, AXL is a promising therapeutic target. Multiple agent classes are in development, as summarized below.

Therapeutic Class	Mechanism of Action	Examples (if provided in search results)	Key Advantages / Challenges
Small Molecule Inhibitors	Inhibit intracellular tyrosine kinase activity, blocking ATP binding and phosphorylation [1].	Bemcentinib (BGB324/R428) [1] [5].	Can be multi-targeted; potential for off-target effects and toxicity [1].
Monoclonal Antibodies (mAbs)	Bind extracellular domain to block GAS6 interaction and/or induce receptor internalization [1].	Information not specified in search results.	High specificity; targets ligand-dependent activation [1].

Therapeutic Class	Mechanism of Action	Examples (if provided in search results)	Key Advantages / Challenges
Engineered Decoy Receptors	Soluble AXL extracellular domains that sequester GAS6 ligand, preventing receptor activation [6].	MYD1 (high-affinity Fc-fusion variant) [6].	High specificity for ligand; engineered for femtomolar affinity to outcompete native receptors [6].
Antibody-Drug Conjugates (ADCs)	mAb linked to cytotoxic drug; targets delivery to AXL-expressing tumor cells [1].	Information not specified in search results.	Delivers potent cytotoxin directly to cancer cells.
Other Strategies	Includes CAR-T therapy (anti-AXL-CAR) and combination with immunotherapy [1].	Information not specified in search results.	Aims to overcome resistance and improve efficacy of existing treatments [1].

Key Experimental Insights and Protocols

Research into the GAS6-AXL pathway employs sophisticated techniques to uncover its functions and test new therapies.

- **Proximity-dependent Biotin Identification (BioID):** This technique was used to map the AXL "proximity interactome." Scientists fused a mutated biotin ligase (BirA*) to the intracellular C-terminus of AXL. In cells expressing this fusion protein and stimulated with GAS6, the ligase biotinylates proteins near AXL. Subsequent streptavidin pull-down and mass spectrometry analysis identified numerous interactors, revealing a strong association with **proteins regulating actin dynamics** [5]. This finding directly linked AXL activation to cytoskeletal remodeling.
- **Functional Validation of Actin Remodeling:** Follow-up experiments confirmed that GAS6-AXL signaling triggers significant actin reorganization, leading to the formation of **peripheral membrane ruffles** and **circular dorsal ruffles (CDRs)**. These processes were shown to be dependent on AXL's kinase activity and its downstream effectors **PI3K and RAC1**. This actin-driven remodeling promotes **macropinocytosis** (a nutrient-scavenging process) and facilitates **cancer cell invasion** in spheroid models [5].
- **Rational Protein Engineering for Decoy Receptors:** To create a potent AXL antagonist, researchers engineered a high-affinity decoy receptor. Using a yeast surface display library of mutated AXL Ig1 domains, they selected for variants with improved GAS6 binding. The lead

candidate, **MYD1**, contained four key mutations (e.g., V92A, D87G) that collectively stabilized the bound conformation of GAS6. When reformatted as an Fc-fusion protein, MYD1 bound GAS6 with **femtomolar affinity** ($K_d = 2.7 \text{ pM}$), an 80-fold improvement over the wild-type domain. This high-affinity decoy effectively sequestered GAS6, abrogated AXL signaling in cells, and **potently inhibited metastasis and disease progression** in vivo [6].

Future Directions and Considerations

Targeting the GAS6-AXL pathway holds significant promise, but several challenges remain. A primary focus is overcoming **therapeutic resistance**, often driven by crosstalk between AXL and other RTKs like EGFR, MET, and VEGFR [1] [3]. This underscores the need for rational **combination therapies**.

Furthermore, the pathway's role in modulating the **tumor immune microenvironment** is a critical area of investigation. AXL influences the function of various immune cells, and its inhibition may enhance response to immune checkpoint blockers like PD-1/PD-L1 agents [1] [4]. The search for **robust predictive biomarkers** to select patients most likely to benefit from AXL-targeted therapies is also essential for clinical success [3].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. AXL signaling in cancer: from molecular insights to ... [nature.com]
2. A pathway map of AXL receptor-mediated signaling network [pmc.ncbi.nlm.nih.gov]
3. AXL receptor tyrosine kinase as a promising anti-cancer ... [molecular-cancer.biomedcentral.com]
4. Gas6/AXL pathway: immunological landscape and ... [frontiersin.org]
5. The GAS6-AXL signaling pathway triggers actin ... [pmc.ncbi.nlm.nih.gov]
6. An engineered Axl 'decoy receptor' effectively silences ... - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [GAS6-AXL Pathway: Core Components & Activation]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548352#gas6-axl-signaling-pathway-oncology>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com